molecular formula C16H13ClN2O2 B2508526 N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-55-7

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2508526
CAS No.: 941969-55-7
M. Wt: 300.74
InChI Key: CSARMFZWUQZPNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the structure have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, a study detailed the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which were investigated for their antidepressant activity. Certain compounds within this study demonstrated significant antidepressant and nootropic activities, highlighting the potential central nervous system (CNS) activity of structurally similar compounds (Thomas et al., 2016).

Antimicrobial Activity

Another research avenue involves the synthesis of novel compounds for antimicrobial applications. A study synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which demonstrated significant antibacterial and antifungal activities. This suggests that compounds with similar structural frameworks could be potent antimicrobial agents (Zhuravel et al., 2005).

Chemical Synthesis and Catalysis

Research also extends to the synthesis and catalytic applications of related compounds. For example, a study explored the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, which was not only synthesized and characterized but also evaluated for its antibacterial activities and catalytic potential in transfer hydrogenation reactions. This highlights the multifaceted applications of such compounds in both biological and chemical synthesis contexts (Özdemir et al., 2012).

Material Science and Polymer Chemistry

In the field of material science, related compounds have been utilized in the synthesis of polymers. A study involving the synthesis of aromatic polyamides and polyimides based on certain diamines showcased the potential of these compounds in creating materials with desirable thermal and solubility properties, pointing towards applications in advanced material development (Yang & Lin, 1995).

Mechanism of Action

Target of Action

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .

Mode of Action

For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .

Biochemical Pathways

This compound is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .

Pharmacokinetics

For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .

Result of Action

The molecular and cellular effects of this compound are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and investigating its safety and environmental impact. It could also involve developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARMFZWUQZPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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